

4-Acetamidobenzyl alcohol molecular formula

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Compound of Interest

Compound Name: 4-Acetamidobenzyl alcohol

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An In-depth Technical Guide to **4-Acetamidobenzyl Alcohol**: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4-Acetamidobenzyl alcohol** (CAS: 16375-88-5), a versatile chemical intermediate. As a Senior Application Scientist, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, structural characterization, and strategic applications, particularly within the pharmaceutical development landscape. The methodologies described are designed to be self-validating, ensuring reproducibility and reliability in a research setting.

Core Molecular and Physical Properties

4-Acetamidobenzyl alcohol, with the IUPAC name N-[4-(hydroxymethyl)phenyl]acetamide, is a para-substituted aromatic compound.^{[1][2][3][4]} Its structure features a benzene ring substituted with a hydroxymethyl group (-CH₂OH) and an acetamido group (-NHCOCH₃).^[5] These two functional groups are key to its chemical reactivity and utility as a building block in organic synthesis. The primary alcohol can undergo oxidation, esterification, and etherification, while the amide group offers sites for further chemical modification, though it is generally less reactive.

The compound typically appears as an off-white to pale yellow solid, a physical state that facilitates handling and storage in a laboratory setting.^{[2][5][6][7]} High purity (≥99.0%) is often required for sensitive applications, especially in the synthesis of active pharmaceutical ingredients (APIs).^{[5][7]}

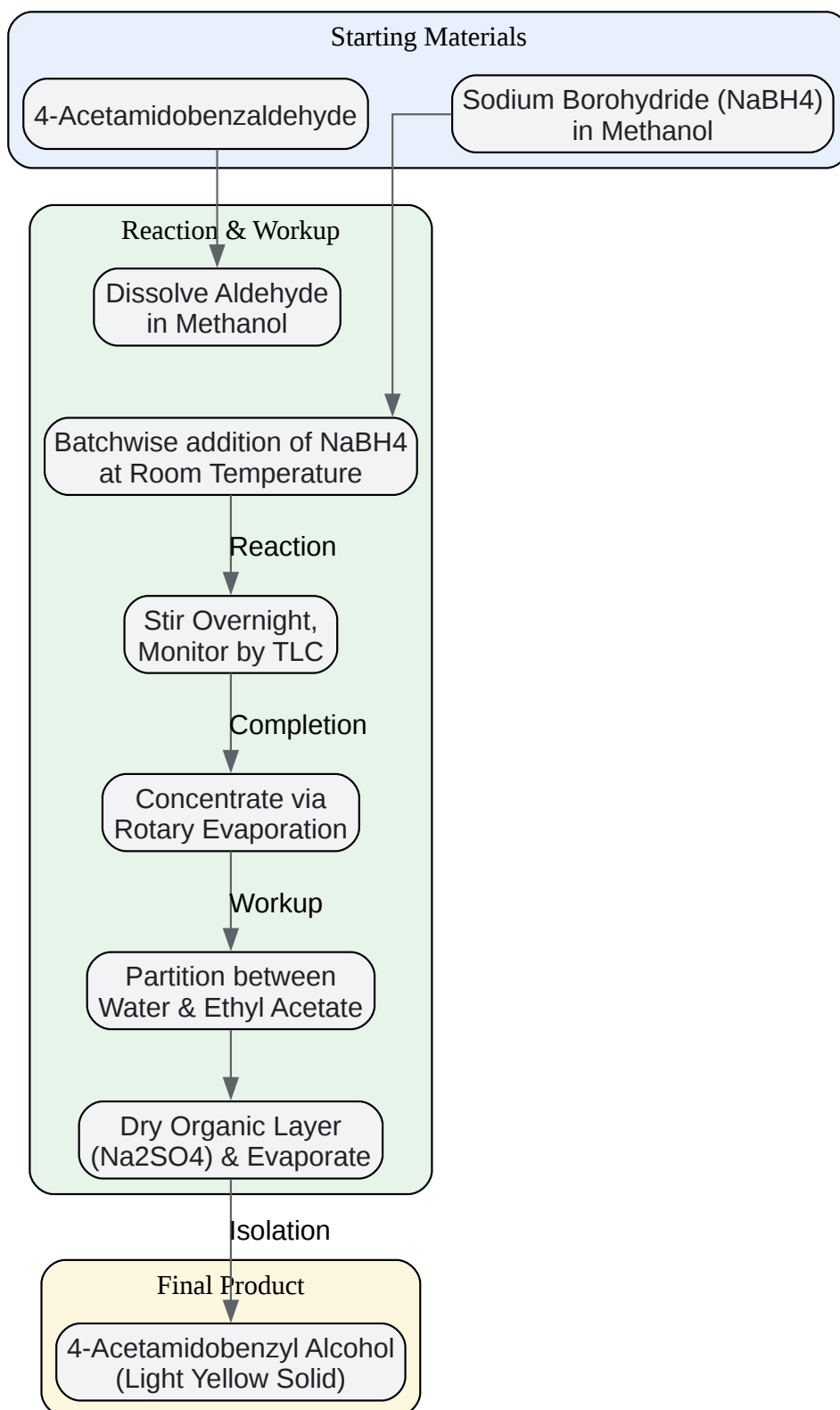
Table 1: Physicochemical Properties of **4-Acetamidobenzyl Alcohol**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₁ NO ₂	[1][2][3][4][6][8]
Molecular Weight	165.19 g/mol	[3][4][6]
CAS Number	16375-88-5	[1][2][3][4][8]
Appearance	Off-white to pale yellow solid/powder	[2][5][6][7]
Melting Point	118.5 - 126 °C	[2][6]
IUPAC Name	N-[4-(hydroxymethyl)phenyl]acetamide	[1][2][3][4]
Solubility	Soluble in common organic solvents like methanol and ethanol.	[9]

Synthesis Protocol: Selective Reduction of 4-Acetamidobenzaldehyde

The most common and efficient laboratory-scale synthesis of **4-Acetamidobenzyl alcohol** involves the selective reduction of the aldehyde group of 4-Acetamidobenzaldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.

Causality of Reagent Choice: Sodium borohydride is a mild and selective reducing agent. Unlike stronger agents such as lithium aluminum hydride (LAH), NaBH₄ will readily reduce aldehydes and ketones without affecting more robust functional groups like amides or esters under standard conditions. This chemoselectivity is critical for this synthesis, as it prevents the undesired reduction of the acetamido group, leading to a cleaner reaction and higher yield of the target molecule.



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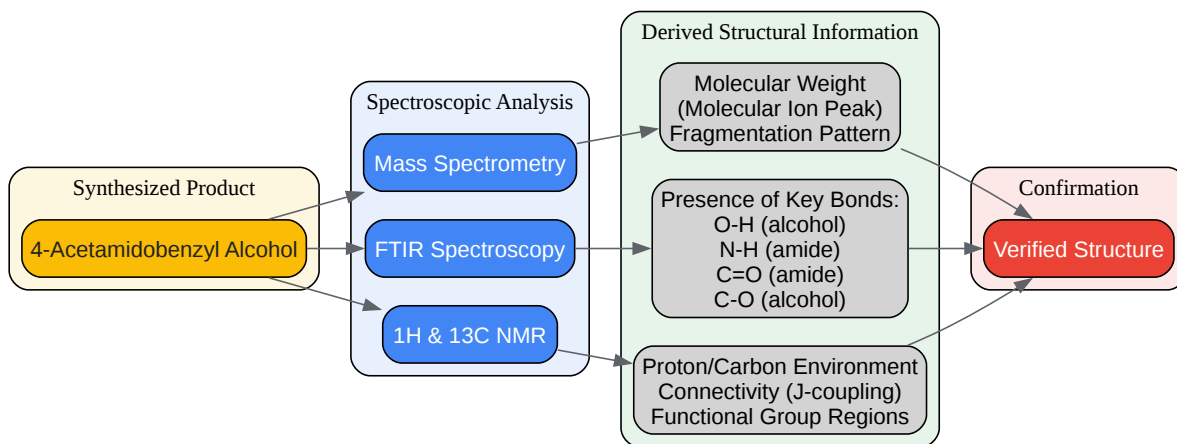
Caption: Workflow for the synthesis of **4-Acetamidobenzyl alcohol**.

Step-by-Step Experimental Protocol: This protocol is adapted from established chemical literature.[\[10\]](#)[\[11\]](#)

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Acetamidobenzaldehyde (e.g., 10 g, 61.3 mmol) in methanol (100 mL) at room temperature.
- **Reduction:** To this solution, add sodium borohydride (e.g., 800 mg) in small portions (batchwise). The batchwise addition helps to control the initial exothermic reaction.
- **Reaction Monitoring:** Allow the mixture to stir overnight at room temperature. The progress of the reduction should be monitored by Thin Layer Chromatography (TLC), using an eluent such as 4:1 hexane:ethyl acetate. The reaction is complete when the starting aldehyde spot is no longer visible by TLC.[\[10\]](#)[\[11\]](#)
- **Quenching & Concentration:** Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.
- **Aqueous Workup:** Partition the resulting residue between deionized water (25 mL) and ethyl acetate (4 x 50 mL). The product will be extracted into the organic ethyl acetate layers.
- **Washing:** Combine the organic layers and wash with brine (25 mL) to remove residual water and inorganic salts.
- **Drying and Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure. This will yield the product, N-[4-(hydroxymethyl)phenyl]acetamide, as a light yellow solid.[\[10\]](#)[\[11\]](#)
- **Final Drying:** For optimal purity, dry the solid product under a high vacuum to remove any trace solvents. A typical yield for this procedure is around 85%.[\[10\]](#)

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized **4-Acetamidobenzyl alcohol** is a critical, self-validating step in the workflow. A combination of spectroscopic methods provides unambiguous structural confirmation.



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Caption: Logic of structural confirmation via spectroscopic methods.

Table 2: Key Spectroscopic Data for **4-Acetamidobenzyl Alcohol**

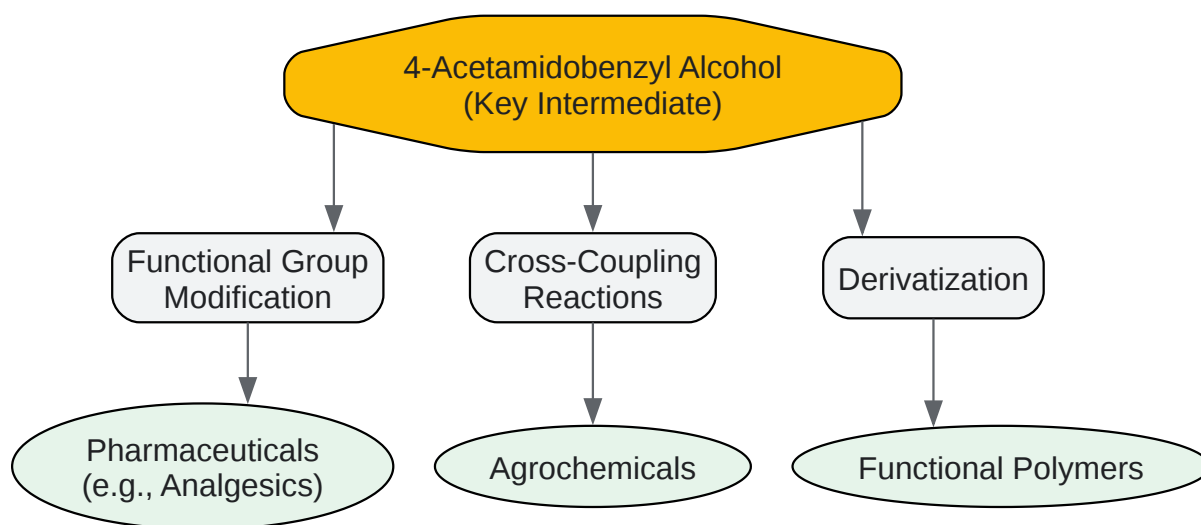
Technique	Feature	Expected Observation	Rationale
^1H NMR	Chemical Shift (δ)	~ 9.95 (s, 1H), ~ 7.55 (d, 2H), ~ 7.25 (d, 2H), ~ 5.2 (t, 1H), ~ 4.5 (d, 2H), ~ 2.0 (s, 3H)	Amide N-H, Ar-H (ortho to -NHAc), Ar-H (ortho to -CH ₂ OH), Alcohol O-H, Benzylic CH ₂ , Acetyl CH ₃ [10][11]
^{13}C NMR	Chemical Shift (δ)	~ 168 ppm, ~ 138 -120 ppm, ~ 63 ppm, ~ 24 ppm	Amide C=O, Aromatic Carbons, Benzylic CH ₂ OH, Acetyl CH ₃
FTIR	Wavenumber (cm^{-1})	~ 3300 (broad, O-H), ~ 3250 (N-H), ~ 1660 (strong, C=O Amide I), ~ 1540 (N-H bend, Amide II)	Confirms presence of alcohol and secondary amide functional groups.[4]
Mass Spec	Molecular Ion (M^+)	$m/z = 165$	Corresponds to the molecular weight of C ₉ H ₁₁ NO ₂ . [4]

Applications in Research and Drug Development

4-Acetamidobenzyl alcohol is a valuable building block due to its bifunctional nature. Its utility spans pharmaceuticals, agrochemicals, and materials science.[5][6]

- **Pharmaceutical Intermediate:** The primary application for professionals in drug development is its role as a key intermediate.[6] It serves as a precursor in the synthesis of more complex molecules, including analgesics and anti-inflammatory drugs.[6] The acetamido group is a common feature in many drug scaffolds, and the benzyl alcohol moiety provides a reactive handle for building out molecular complexity through coupling reactions or functional group transformations.
- **Metabolite Studies:** It is known as a metabolite of a blocked chloramphenicol producer, making it a useful research chemical for biochemical and metabolic pathway studies.[10]

- Polymer and Materials Science: The compound can be used in the production of specialty chemicals, surfactants, and advanced functional polymers.[5][6]



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Caption: Role as a versatile intermediate in chemical synthesis.

Safety, Handling, and Storage

Proper handling of **4-Acetamidobenzyl alcohol** is essential for laboratory safety.

- Hazards: The compound is known to cause skin irritation and serious eye irritation.[4][12] It may also cause respiratory irritation.[4][12]
- Handling Precautions: Use this chemical in a well-ventilated area or under a fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][15] Avoid breathing dust or vapors.[13][14] Wash hands thoroughly after handling.[15]
- Storage: Store in a tightly closed container in a cool, dry place.[6][14] Keep away from heat and sources of ignition.[14] Recommended storage temperatures are often between 0-8 °C.[6]

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